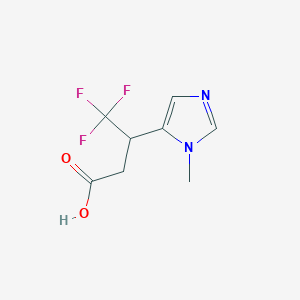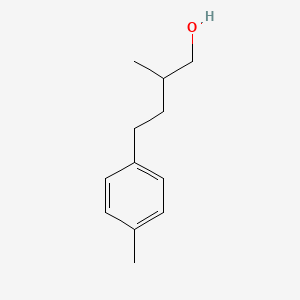![molecular formula C10H16O2 B13576855 2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)
2-{Bicyclo[3.2.1]octan-3-yl}aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is a chemical compound with the molecular formula C10H16O2. It is characterized by a bicyclic structure, specifically a bicyclo[3.2.1]octane ring system, which is a common motif in organic chemistry due to its rigidity and unique stereochemistry. This compound is of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid typically involves the construction of the bicyclo[3.2.1]octane ring system followed by functionalization at the 3-position. One common method is the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclic core with high stereocontrol . The reaction proceeds in yields ranging from 42% to 96%, depending on the specific conditions and substrates used.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for scalability, such as using continuous flow reactors and employing cost-effective reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The rigidity and stereochemistry of the bicyclo[3.2.1]octane ring system make it useful in the design of new materials and polymers.
Wirkmechanismus
The mechanism by which 2-{Bicyclo[3.2.1]octan-3-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bicyclic structure can provide a rigid framework that enhances binding affinity and specificity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane-3-ones: These compounds share the bicyclic core but differ in functional groups, leading to different reactivity and applications.
Bicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but with an additional carbon atom, resulting in different stereochemical properties and uses.
Uniqueness
2-{Bicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific functionalization at the 3-position, which allows for diverse chemical modifications and applications. Its rigid bicyclic structure provides distinct stereochemical advantages in synthesis and biological interactions.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-(3-bicyclo[3.2.1]octanyl)acetic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
VKRYUQNARHTRFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



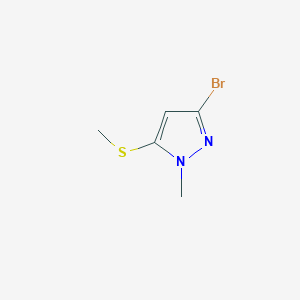
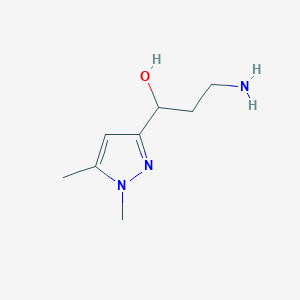

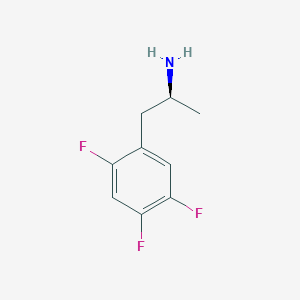
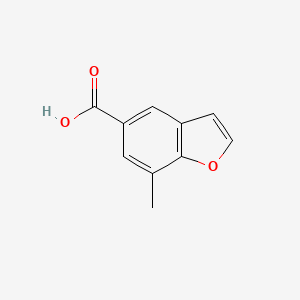
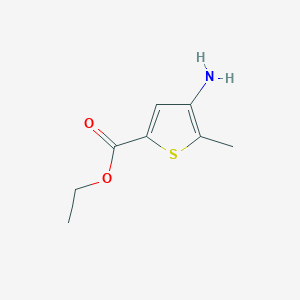
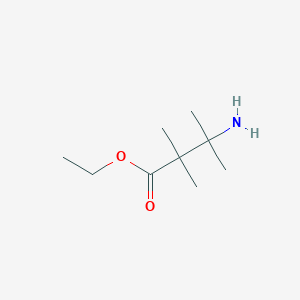
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

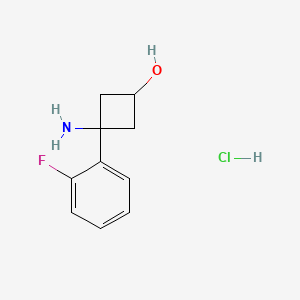
![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
